2-Chloro-6,8-dimethoxyquinoline
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Overview
Description
2-Chloro-6,8-dimethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by the presence of a chlorine atom and two methoxy groups attached to the quinoline ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,8-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps :
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxyquinoline yields this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,8-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Methoxylation: The methoxy groups can be modified through methoxylation reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-6,8-dimethoxyquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-6,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may exert its effects through other pathways, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the chlorine substitution but lacks the methoxy groups.
6,8-Dimethoxyquinoline: Contains the methoxy groups but lacks the chlorine atom.
2-Chloro-4,6-dimethoxyquinoline: Similar structure with an additional methoxy group at the 4-position.
Uniqueness: 2-Chloro-6,8-dimethoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications and a subject of ongoing research .
Properties
IUPAC Name |
2-chloro-6,8-dimethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARNBOTJWGQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339143-31-5 |
Source
|
Record name | 2-chloro-6,8-dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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